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Compound of Interest

Compound Name:

7-Chloro-2,4-

bis(trifluoromethyl)-1,8-

naphthyridine

Cat. No.: B010938 Get Quote

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the

backbone of numerous therapeutic agents.[3] These compounds are known to possess a wide

array of biological activities, including antimicrobial, anticancer, and anti-inflammatory

properties.[4] The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in

modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5] The

subject of this guide, 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine, combines these

features, making it a promising building block for the development of novel chemical entities. A

thorough characterization is the foundational step for any further research and development

involving this compound.

Molecular Identity and Physicochemical Properties
The unambiguous identification of a compound begins with its fundamental properties. 7-

chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine is a substituted bicyclic aromatic heterocycle.

Table 1: Physicochemical Properties of CAS 106582-41-6

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b010938?utm_src=pdf-interest
https://www.researchgate.net/publication/318642225_Synthesis_of_Some_New1_8-Naphthyridines_From_N-7-_Chloro-5-Methyl-1_8-Naphthyridine-2-ylAcetamide_and_7-Amino-2-Chloro-4-Methyl-18-Naphthyridine
https://pdf.benchchem.com/12284/In_Depth_Technical_Guide_Physicochemical_Properties_of_2_Amino_5_chloro_1_8_naphthyridine.pdf
https://www.jelsciences.com/articles/jbres1883.php
https://www.scbt.com/p/7-chloro-2-4-bis-trifluoromethyl-1-8naphthyridine-106582-41-6
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6434207.htm
https://www.scbt.com/p/7-chloro-2-4-bis-trifluoromethyl-1-8naphthyridine-106582-41-6
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6434207.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 106582-41-6 [1]

Molecular Formula C₁₀H₃ClF₆N₂ [1]

Molecular Weight 300.59 g/mol [1]

Canonical SMILES
C1=C(C2=C(C=N1)N=C(C=C2

Cl)C(F)(F)F)C(F)(F)F

IUPAC Name

7-chloro-2,4-

bis(trifluoromethyl)-1,8-

naphthyridine

Spectroscopic Characterization: A Multi-faceted
Approach
A combination of spectroscopic techniques is essential for the complete structural elucidation

and confirmation of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine. The following sections

detail the expected outcomes and standardized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of

organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR

experiments would be required for full characterization.

Expertise & Experience: Why Multinuclear NMR is Crucial

The presence of fluorine atoms necessitates ¹⁹F NMR for direct observation of the

trifluoromethyl groups. Furthermore, the coupling between fluorine and carbon (¹³C-¹⁹F) and

potentially between fluorine and hydrogen (¹H-¹⁹F) provides invaluable connectivity information

that confirms the substitution pattern on the naphthyridine ring.

Expected ¹H NMR Spectrum
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The structure contains three aromatic protons on the naphthyridine ring system, which are

expected to be in distinct chemical environments.

Predicted Signals: 3 signals in the aromatic region (typically δ 7.5-9.0 ppm).

Splitting Patterns: The protons on the chlorinated ring at positions 5 and 6 would likely

appear as doublets due to mutual coupling (ortho-coupling, J ≈ 8-9 Hz). The proton at

position 3 would appear as a singlet, or potentially a finely split quartet due to long-range

coupling with the CF₃ group at position 4.

Chemical Shifts: The electron-withdrawing nature of the chloro and trifluoromethyl groups will

deshield the protons, shifting their signals downfield.

Expected ¹³C NMR Spectrum

Predicted Signals: 10 distinct signals for the 10 carbon atoms in the aromatic rings.

Key Features:

The two trifluoromethyl carbons (CF₃) will appear as quartets due to one-bond coupling

with the three fluorine atoms (¹J_CF ≈ 270-280 Hz).

The carbons directly attached to the CF₃ groups (C-2 and C-4) will also show coupling to

fluorine, likely appearing as quartets with a smaller coupling constant (²J_CF).

Expected ¹⁹F NMR Spectrum

Predicted Signals: A single signal is expected for the six equivalent fluorine atoms of the two

trifluoromethyl groups.

Chemical Shift: The chemical shift will be characteristic of aromatic trifluoromethyl groups.[6]

Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with

a multinuclear probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12

ppm centered around 6 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220

ppm.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F spectrum.

Typical parameters: 64-128 scans, relaxation delay of 2 seconds. The spectral width

should be sufficient to cover the expected range for trifluoromethyl groups.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

all spectra. Reference the spectra appropriately (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which confirms the molecular weight and offers insights into its structure.

Expertise & Experience: Isotopic Patterns as a Key Identifier

A critical feature to look for in the mass spectrum of this compound is the characteristic isotopic

pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This will result

in two molecular ion peaks (M⁺ and M+2) with a ~3:1 intensity ratio, providing a definitive

signature for the presence of a single chlorine atom.
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Expected Mass Spectrum (Electron Ionization - EI)

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 300 and 302,

corresponding to [C₁₀H₃³⁵ClF₆N₂]⁺ and [C₁₀H₃³⁷ClF₆N₂]⁺.

Key Fragments: Fragmentation is likely to occur through the loss of stable radicals or neutral

molecules. Expected fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a trifluoromethyl radical: [M - CF₃]⁺

Further fragmentation of the naphthyridine ring.

Protocol: Mass Spectrometry Analysis

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

volatile solvent like methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI

for LC-MS or a direct insertion probe for EI-MS). A high-resolution instrument (e.g., Q-TOF or

Orbitrap) is recommended for accurate mass measurement.

Data Acquisition (LC-MS ESI+ Example):

Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

Acquire data in full scan mode over a mass range of m/z 50-500.

The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

Data Analysis:

Identify the molecular ion peak and confirm its m/z value against the calculated molecular

weight.

Analyze the isotopic pattern to confirm the presence of one chlorine atom.
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If fragmentation data is acquired (MS/MS), propose fragmentation pathways consistent

with the structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. An FTIR spectrum for this compound is indexed in the

SpectraBase database.[7]

Expected IR Absorption Bands

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

C=N and C=C Stretching (Aromatic Rings): Multiple sharp bands in the 1600-1450 cm⁻¹

region, characteristic of the naphthyridine ring system.[8]

C-F Stretching: Very strong and broad absorption bands typically in the 1350-1100 cm⁻¹

range, which are characteristic of the CF₃ groups.

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

Protocol: Acquiring an FTIR Spectrum (ATR Method)

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.
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Label the major absorption peaks and assign them to the corresponding functional groups.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems.

Expertise & Experience: Understanding Electronic Transitions

The extended π-conjugated system of the 1,8-naphthyridine ring is expected to give rise to

strong absorptions in the UV region. The specific wavelengths of maximum absorbance

(λ_max) are sensitive to the substituents on the ring.

Expected UV-Vis Spectrum

Absorption Bands: Multiple absorption bands are expected between 200-400 nm,

corresponding to π→π* transitions within the aromatic system.

Solvent Effects: The position and intensity of the absorption maxima may show some

dependence on the polarity of the solvent (solvatochromism).

Protocol: UV-Vis Spectrum Acquisition

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a

maximum absorbance between 0.5 and 1.5.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a reference (blank).

Fill a second matched quartz cuvette with the sample solution.

Scan the sample from approximately 200 nm to 600 nm.

Data Analysis:
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Identify the wavelength(s) of maximum absorbance (λ_max).

If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where

A is the absorbance, c is the molar concentration, and l is the path length of the cuvette

(typically 1 cm).

Integrated Characterization Workflow
The confirmation of the structure and purity of 7-chloro-2,4-bis(trifluoromethyl)-[1]

[2]naphthyridine requires an integrated approach where data from multiple analytical

techniques are correlated.

Synthesis & Purification

Analytical Characterization

Data Interpretation & Confirmation

Synthesized Product
(CAS 106582-41-6)

Mass Spectrometry
(MS)

Analysis

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Analysis

FTIR Spectroscopy

Analysis

UV-Vis Spectroscopy

Analysis

Molecular Weight & Formula
(from MS)

Connectivity & Structure
(from NMR)

Functional Groups
(from IR)

Purity & Conjugation
(from UV-Vis & HPLC)

Confirmed Structure
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Correlation CorrelationCorrelation Correlation

Click to download full resolution via product page

Caption: Integrated workflow for the characterization of a novel chemical entity.
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Conclusion
The comprehensive characterization of 7-chloro-2,4-bis(trifluoromethyl)-[1][2]naphthyridine

(CAS 106582-41-6) is achievable through the systematic application of modern analytical

techniques. While experimental spectra are not widely published, this guide outlines the

expected results from NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, IR, and UV-Vis spectroscopy

based on its known structure. The provided protocols serve as a standardized methodology for

researchers to obtain reliable and reproducible data. The structural features of this molecule,

particularly the trifluoromethylated naphthyridine core, make it a valuable substrate for further

investigation in medicinal and materials chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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